N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 3,5-dimethoxyphenyl group and a carboxamide group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dimethoxyaniline with a suitable acylating agent to form an intermediate, which is then cyclized to produce the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophile used.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context, but it often includes the inhibition or activation of key signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the pyridazine ring and carboxamide group.
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Another related compound with different functional groups and biological activities.
Uniqueness
N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-17-13(18)5-4-12(16-17)14(19)15-9-6-10(20-2)8-11(7-9)21-3/h4-8H,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMXOTGFNAGGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.